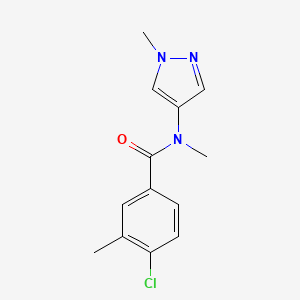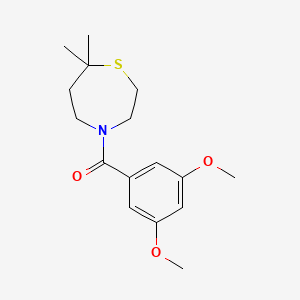![molecular formula C20H30N2O3 B6716343 N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-3-(oxan-4-yl)pyrrolidine-1-carboxamide](/img/structure/B6716343.png)
N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-3-(oxan-4-yl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-3-(oxan-4-yl)pyrrolidine-1-carboxamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a pyrrolidine ring, an oxane ring, and a hydroxy-dimethylphenyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-3-(oxan-4-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the oxane ring and the hydroxy-dimethylphenyl group. Specific reagents and catalysts are used to facilitate these reactions, often under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-3-(oxan-4-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups or the ring structures.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the aromatic ring.
Scientific Research Applications
N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-3-(oxan-4-yl)pyrrolidine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-3-(oxan-4-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy-dimethylphenyl group may interact with enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into binding sites and exert its effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine and oxane derivatives, such as:
- N-[2-(4-hydroxyphenyl)ethyl]-3-(oxan-4-yl)pyrrolidine-1-carboxamide
- N-[2-(3,5-dimethylphenyl)ethyl]-3-(oxan-4-yl)pyrrolidine-1-carboxamide
Uniqueness
N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-3-(oxan-4-yl)pyrrolidine-1-carboxamide is unique due to the specific arrangement of its functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-3-(oxan-4-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-14-11-16(12-15(2)19(14)23)3-7-21-20(24)22-8-4-18(13-22)17-5-9-25-10-6-17/h11-12,17-18,23H,3-10,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEKCBPFSLGATG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CCNC(=O)N2CCC(C2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Chloro-1-[[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methyl]pyrimidine-2,4-dione](/img/structure/B6716263.png)
![5-[(5-Fluoropyridin-3-yl)methylsulfanyl]-3-phenyl-1,3,4-thiadiazole-2-thione](/img/structure/B6716267.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-chlorophenyl)-2-hydroxypropanamide](/img/structure/B6716268.png)
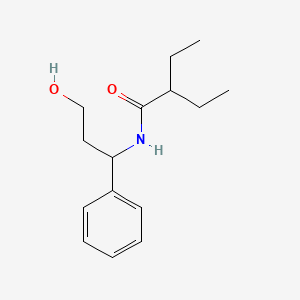
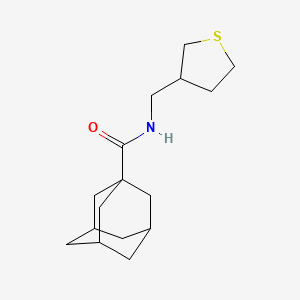
![2-(5-methyl-1,2-oxazol-3-yl)-N-[[(1R,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methyl]acetamide](/img/structure/B6716290.png)
![2-(1,1-dioxothiolan-3-yl)-N-[[(1R,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methyl]acetamide](/img/structure/B6716296.png)
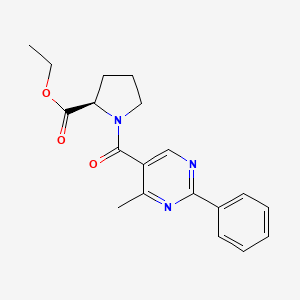

![N-[[4-[(2-fluorophenyl)methoxy]phenyl]methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B6716336.png)
![1-[2-[4-(2,6-Dichlorophenyl)piperazin-1-yl]-2-oxoethyl]-3-methylurea](/img/structure/B6716339.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[1-(1-methyltetrazol-5-yl)ethyl]aniline](/img/structure/B6716350.png)
